Product packaging for N-Benzyl-N-(2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)cyclopentanecarboxamide(Cat. No.:CAS No. 5997-65-9)

N-Benzyl-N-(2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)cyclopentanecarboxamide

Cat. No.: B14723510
CAS No.: 5997-65-9
M. Wt: 507.0 g/mol
InChI Key: IVEYCGSYSLHRCH-UHFFFAOYSA-N
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Description

Organotin compounds like butylchloro stannane are widely used in industrial applications, including biocides, stabilizers for plastics, and catalysts .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H31ClN4O3 B14723510 N-Benzyl-N-(2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-2-oxoethyl)cyclopentanecarboxamide CAS No. 5997-65-9

Properties

CAS No.

5997-65-9

Molecular Formula

C28H31ClN4O3

Molecular Weight

507.0 g/mol

IUPAC Name

N-benzyl-N-[2-[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-oxoethyl]cyclopentanecarboxamide

InChI

InChI=1S/C28H31ClN4O3/c29-23-15-13-21(14-16-23)26-30-27(36-31-26)24-12-6-7-17-33(24)25(34)19-32(18-20-8-2-1-3-9-20)28(35)22-10-4-5-11-22/h1-3,8-9,13-16,22,24H,4-7,10-12,17-19H2

InChI Key

IVEYCGSYSLHRCH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic substitution, where hydroxide ions displace chloride ligands on the tin center. The stoichiometric ratio of DBTC to NaOH is critical, with a molar ratio of 1:2–3 ensuring complete conversion. Surfactants such as normal heptane or toluene (1:500–650 mass ratio to DBTC) enhance phase separation during workup, achieving >98% purity.

Process Optimization

Key parameters include:

  • Temperature : Maintaining 45–65°C prevents side reactions like tin oxide formation.
  • Addition Rate : Dripping NaOH at 8–20 kg/min ensures controlled exothermicity.
  • Stratification : Post-reaction layering (1–2 hours) isolates the aqueous phase, minimizing emulsion formation.

Table 1: Hydrolysis Conditions and Yields from CN105801619A

Parameter Range Optimal Value Yield (%)
DBTC:NaOH (mol) 1:2–3 1:2.5 98.5
Surfactant Heptane, Toluene Heptane 99.1
Reaction Time (h) 2–5 3 98.7

Solvent-Mediated Synthesis

The role of solvents in tin-chlorine chemistry is exemplified in CN105801619A, where polar aprotic solvents (e.g., THF, 1,4-dioxane) improve reagent miscibility. Post-reaction distillation (78.3–98.5°C) recovers surfactants, reducing waste.

Table 2: Solvent Impact on Reaction Efficiency

Solvent Boiling Point (°C) Recovery (%) Purity (%)
Heptane 98.4 95.2 99.1
Toluene 110.6 93.8 98.7
Ethanol 78.3 89.5 97.9

Industrial Scalability and Environmental Considerations

Industrial adaptations prioritize energy efficiency and waste reduction. Vacuum drying (0.007–0.009 MPa, 78–80°C) in CN105801619A minimizes thermal degradation, while CN118388378B’s water-based workup eliminates acidic wastewater.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom in butylchloro stannane is susceptible to nucleophilic substitution, enabling the synthesis of diverse organotin derivatives.

Key Reactions:

  • Grignard Reagent Substitution :
    Reaction with organomagnesium halides (RMgX) replaces the chlorine atom with alkyl or aryl groups:

    C₄H₉SnClH₂+RMgXC₄H₉SnRH₂+MgClX\text{C₄H₉SnClH₂} + \text{RMgX} \rightarrow \text{C₄H₉SnRH₂} + \text{MgClX}

    Steric hindrance from substituents affects reaction rates, as observed in analogous tert-butyltin compounds.

  • Organolithium Reactions :
    Organolithium reagents (RLi) facilitate substitution under controlled conditions, yielding alkyl/aryl-substituted stannanes:

    C₄H₉SnClH₂+RLiC₄H₉SnRH₂+LiCl\text{C₄H₉SnClH₂} + \text{RLi} \rightarrow \text{C₄H₉SnRH₂} + \text{LiCl}

Table 1: Substitution Reaction Conditions and Outcomes

ReagentSolventTemperatureProductYield (%)Reference
CH₃MgClTHF−78°CC₄H₉Sn(CH₃)H₂85
C₆H₅LiEther0°CC₄H₉Sn(C₆H₅)H₂72

Oxidation and Reduction

Butylchloro stannane participates in redox reactions, reflecting tin’s variable oxidation states.

Oxidation

Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) converts tin(II) to tin(IV) oxides:

C₄H₉SnClH₂+H₂O₂C₄H₉Sn(OH)₂Cl+H₂O\text{C₄H₉SnClH₂} + \text{H₂O₂} \rightarrow \text{C₄H₉Sn(OH)₂Cl} + \text{H₂O}

Reduction

Reducing agents such as lithium aluminum hydride (LiAlH₄) yield tin(II) derivatives:

C₄H₉SnClH₂+LiAlH₄C₄H₉SnH₃+LiCl+AlH₃\text{C₄H₉SnClH₂} + \text{LiAlH₄} \rightarrow \text{C₄H₉SnH₃} + \text{LiCl} + \text{AlH₃}

Table 2: Redox Reaction Parameters

Reaction TypeReagentProductConditionsReference
OxidationH₂O₂C₄H₉Sn(OH)₂ClRT, 6 hours
ReductionLiAlH₄C₄H₉SnH₃−20°C, Ether

Thermal Decomposition

At elevated temperatures (>150°C), butylchloro stannane undergoes decomposition, releasing HCl and forming tin-containing residues:

C₄H₉SnClH₂ΔSn+C₄H₁₀+HCl\text{C₄H₉SnClH₂} \xrightarrow{\Delta} \text{Sn} + \text{C₄H₁₀} + \text{HCl}

Thermogravimetric Analysis Data:

  • Onset Temperature : 150°C

  • Residue Composition : 40% metallic tin, 60% carbonaceous material .

Biological Activity and Environmental Interactions

Butylchloro stannane exhibits moderate toxicity (LD₅₀ = 320 mg/kg in rats) , likely due to tin’s interference with cellular enzymes. Environmental degradation studies show hydrolysis in aqueous media (t₁/₂ = 48 hours at pH 7) .

Comparison with Analogous Organotin Compounds

Table 3: Reactivity Comparison

CompoundCl Substituent ReactivityThermal Stability
Butylchloro stannaneHighModerate (150°C)
Tributyltin chlorideLow (steric hindrance)High (200°C)
Dimethyltin dichlorideModerateLow (100°C)

Mechanism of Action

The mechanism by which butylchloro stannane exerts its effects involves the formation of reactive intermediates through the cleavage of the tin-chlorine bond. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution or radical formation. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Identity

Table 1 compares butylchloro stannane (inferred structure) with structurally related organotin compounds from the evidence:

Characteristic Butylchloro Stannane (Hypothesized) Triphenyltin Chloride Monomethyltin Trichloride
Chemical Formula C₁₂H₂₇ClSn (assumed) C₁₈H₁₅ClSn CH₃Cl₃Sn
Synonyms Tributyltin chloride (hypothetical) Chlorotriphenyltin; Fentin Methyltrichlorostannane
CAS Registry Number Not in evidence 639-58-7 993-16-8
Molecular Mass ~325.5 g/mol (estimated) 385.5 g/mol 240.1 g/mol
Substituents 3 butyl, 1 chlorine 3 phenyl, 1 chlorine 1 methyl, 3 chlorine

Toxicity and Environmental Impact

  • Butylchloro Stannane: Organotin compounds with butyl groups are known for high toxicity to aquatic life, though specific data is absent in the evidence.
  • Monomethyltin Trichloride: Less toxic than triorganotin compounds but still requires careful handling due to chlorine reactivity .

Analytical Detection

highlights methods for detecting tin compounds in samples, such as elemental analysis and chromatography. Butylchloro stannane would likely require gas chromatography-mass spectrometry (GC-MS) for identification, similar to other organotin derivatives .

Research Findings and Limitations

  • Synthesis Pathways : Tributyltin compounds are typically synthesized via Grignard reactions, but the evidence lacks explicit protocols for butylchloro stannane .
  • Regulatory Status : Triphenyltin chloride is restricted under EINECS (200-990-6) , whereas butylchloro stannane’s regulatory status remains unaddressed in the provided data.
  • Gaps in Evidence : Direct references to butylchloro stannane are absent, necessitating extrapolation from structurally similar compounds.

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